molecular formula C17H25N3O5S B571027 Meropenem-d6

Meropenem-d6

货号: B571027
分子量: 389.5 g/mol
InChI 键: DMJNNHOOLUXYBV-ZSJYILIPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

美罗培南-d6 的合成涉及将氘原子掺入美罗培南分子中。 这通常通过在化学合成过程中使用氘代试剂来实现。 具体的合成路线和反应条件可能有所不同,但通常包括以下步骤:

工业生产方法

美罗培南-d6 的工业生产遵循类似的原理,但规模更大。 该过程涉及使用专用设备和设施来处理氘代试剂并确保持续生产高纯度美罗培南-d6。 实施质量控制措施以验证最终产品的同位素组成和纯度 .

化学反应分析

反应类型

美罗培南-d6 与美罗培南一样,可以进行各种化学反应,包括:

常见的试剂和条件

形成的主要产物

科学研究应用

Role as an Internal Standard in Analytical Chemistry

Meropenem-d6 is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of meropenem in biological samples. The deuterated compound allows for accurate measurement by compensating for variations in ionization and sample preparation processes.

Quantification Methodology

  • Sample Preparation : Plasma samples are mixed with this compound and acetonitrile, followed by centrifugation to separate the supernatant for analysis.
  • Validation : Studies have demonstrated that the method using this compound has a limit of quantification as low as 0.2 mg/L, with high precision and accuracy .

Pharmacokinetics and Pharmacodynamics

This compound plays a crucial role in studies assessing the pharmacokinetics (PK) and pharmacodynamics (PD) of meropenem, particularly in critically ill patients. These studies help determine optimal dosing regimens to achieve therapeutic targets.

Key Findings from Recent Studies

  • Clearance Rates : Research indicates that renal function significantly affects meropenem clearance rates. For example, patients with normal renal function showed a clearance rate of approximately 7.7 L/h, while those with impaired function showed lower rates .
  • Target Attainment : The probability of achieving pharmacodynamic targets (such as maintaining drug concentrations above the minimum inhibitory concentration) varies based on dosing regimens. For instance, a regimen of 0.5 g every 6 hours achieved over 90% target attainment when MIC was ≤ 0.5 mg/L .

Stability Studies

Stability studies utilizing this compound have demonstrated its effectiveness in assessing the degradation of meropenem under various conditions.

Clinical Implications

  • Continuous infusion (CI) studies have shown that administering meropenem over extended periods maintains drug stability and efficacy against pathogens. In one study, clinical cure was achieved in 80% of patients when meropenem was administered continuously .
  • The stability tests revealed negligible degradation of meropenem over a 12-hour infusion period, indicating that this compound can reliably be used to monitor drug levels during treatment .

Case Studies and Clinical Applications

Several case studies highlight the application of this compound in real-world clinical settings:

Case Study: Critically Ill Patients

A study involving 37 critically ill patients assessed the pharmacokinetics of meropenem using this compound as an internal standard. The findings indicated that:

  • The median age of participants was 69 years, with a majority experiencing various degrees of renal impairment.
  • The study provided insights into how different dosing regimens could be optimized based on individual patient characteristics to improve therapeutic outcomes .

作用机制

美罗培南-d6 与美罗培南一样,通过抑制细菌细胞壁合成发挥作用。 它很容易穿透细菌细胞壁并与青霉素结合蛋白 (PBP) 结合,青霉素结合蛋白对肽聚糖的合成至关重要,肽聚糖是细菌细胞壁的关键成分。 这种结合抑制了肽聚糖链的交联,导致细菌细胞壁减弱并最终裂解 . 美罗培南-d6 中的氘原子不会改变其作用机制,而是提供了一种在分析研究中进行准确量化的方式 .

相似化合物的比较

美罗培南-d6 与其他类似化合物进行比较,例如:

美罗培南-d6 在用作分析方法的内标方面是独一无二的,它提供了各种研究中美罗培南的准确量化 .

生物活性

Meropenem-d6 is a deuterated form of the broad-spectrum carbapenem antibiotic meropenem, which is primarily used in the treatment of severe bacterial infections, particularly in critically ill patients. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on recent research findings.

Overview of this compound

Meropenem is a β-lactam antibiotic that exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including resistant strains. The deuterated version, this compound, is utilized primarily in pharmacokinetic studies as an internal standard due to its unique mass properties, allowing for precise quantification in biological samples.

Pharmacokinetics

The pharmacokinetics of this compound has been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key pharmacokinetic parameters include:

  • Clearance (CL) : The average clearance rate observed in critically ill patients was approximately 3.3 L/h with significant variability depending on renal function .
  • Volume of Distribution (Vd) : The central volume of distribution was reported as 9.2 L, with intercompartmental clearance at 20.1 L/h .
  • Half-life (T1/2) : The half-life of meropenem is generally around 1 hour .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Clearance (CL)3.3 L/h
Central Volume of Distribution (V1)9.2 L
Intercompartmental Clearance (Q)20.1 L/h
Peripheral Volume of Distribution (V2)12.8 L
Half-life (T1/2)~1 hour

Pharmacodynamics

The pharmacodynamic profile of this compound indicates its efficacy against various pathogens. The drug exhibits maximal bactericidal activity when concentrations reach approximately four times the minimum inhibitory concentration (MIC) for the target organism .

Target Attainment

Studies have shown that dosing regimens must achieve specific pharmacodynamic targets to ensure therapeutic effectiveness:

  • 40% fT > MIC : This target was achieved in over 89% of cases when the MIC was ≤ 2 mg/L.
  • 100% fT > MIC : Attainment rates dropped significantly as MIC values increased .

Case Studies and Clinical Implications

Recent studies involving critically ill patients have highlighted the importance of individualized dosing regimens based on renal function and pathogen susceptibility.

  • Study on Septic Patients : A study involving patients with abdominal septic shock indicated that a dosing regimen of 0.5 g every 6 hours achieved a probability of target attainment greater than 90% when MIC values were ≤ 0.5 mg/L .
  • Therapeutic Drug Monitoring : Continuous monitoring using deuterated internal standards like this compound has demonstrated robust precision and accuracy in measuring drug concentrations in plasma samples .

Table 2: Summary of Clinical Findings

Study FocusKey Findings
Septic Shock Patients>90% PTA at MIC ≤ 0.5 mg/L
Therapeutic Drug MonitoringPrecision within 12% CV for D6-meropenem

属性

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNNHOOLUXYBV-ZSJYILIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research article mentions challenges in determining the unbound fraction (fu) of Meropenem in patient samples. Why is accurately measuring the unbound fraction important, particularly for antibiotics like Meropenem?

A1: Accurately determining the unbound fraction (fu) of antibiotics is crucial for several reasons:

  • Pharmacological Activity: The unbound fraction represents the pharmacologically active portion of the drug that can exert its therapeutic effect. [] Only the unbound drug can freely diffuse across bacterial cell membranes and reach its target site of action.
  • Dosage Optimization: Knowing the fu is essential for optimizing dosage regimens, especially in critically ill patients who may have altered protein binding. [] An incorrect understanding of the fu could lead to suboptimal dosing and treatment failures.
  • Therapeutic Drug Monitoring: Monitoring the unbound concentration of Meropenem can be valuable in certain clinical situations, such as patients with renal impairment or those receiving high doses. This information helps clinicians adjust doses to maintain therapeutic levels and minimize the risk of toxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。